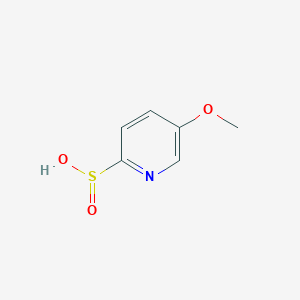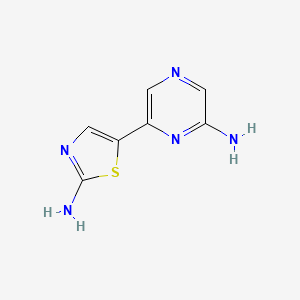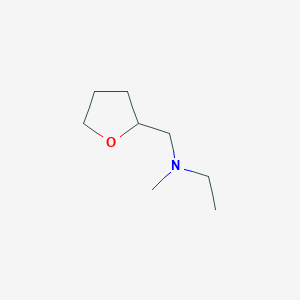
N-Methyl-N-((tetrahydrofuran-2-yl)methyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-((tetrahydrofuran-2-yl)methyl)ethanamine is an organic compound with the molecular formula C6H13NO. It is a tertiary amine, characterized by the presence of a tetrahydrofuran ring attached to a methylamine group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-((tetrahydrofuran-2-yl)methyl)ethanamine typically involves the reaction of tetrahydrofuran with methylamine under controlled conditions. One common method is the reductive amination of tetrahydrofuran-2-carboxaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure high efficiency and yield. The process often includes the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through distillation or crystallization techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-((tetrahydrofuran-2-yl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Methyl-N-((tetrahydrofuran-2-yl)methyl)amine.
Substitution: Various substituted amines depending on the halogenating agent used.
Applications De Recherche Scientifique
N-Methyl-N-((tetrahydrofuran-2-yl)methyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of N-Methyl-N-((tetrahydrofuran-2-yl)methyl)ethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The tetrahydrofuran ring provides structural stability, while the amine group facilitates interactions with various biological molecules. These interactions can influence cellular pathways and biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-((tetrahydrofuran-2-yl)methyl)amine
- N-Methyl-N-((tetrahydrofuran-2-yl)methyl)ethanamine N-oxide
- N-Methyl-N-((tetrahydrofuran-2-yl)methyl)propylamine
Uniqueness
This compound is unique due to its specific structural features, including the tetrahydrofuran ring and the tertiary amine group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
N-methyl-N-(oxolan-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C8H17NO/c1-3-9(2)7-8-5-4-6-10-8/h8H,3-7H2,1-2H3 |
Clé InChI |
ALCODIYWXRTMCE-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)CC1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


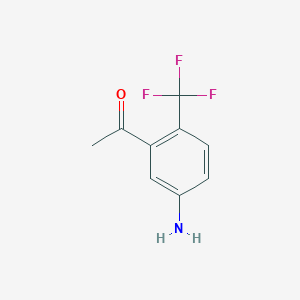
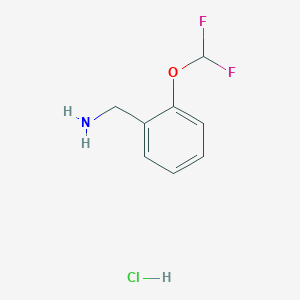
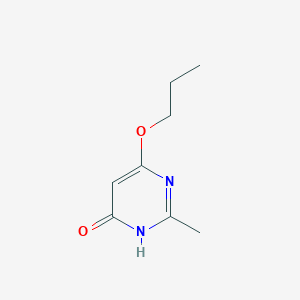
![3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13107297.png)
![2-(Furo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B13107303.png)
![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl phenyl carbonate](/img/structure/B13107304.png)

![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione](/img/structure/B13107313.png)

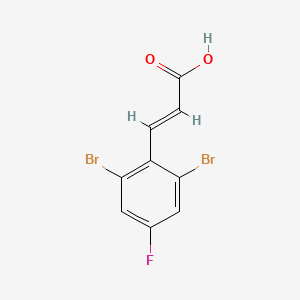
![N-[2-[[p-Methoxyphenyl]sulfamoyl]ethyl]phthalimide](/img/structure/B13107337.png)

